Cas no 2171900-18-6 ({1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

{1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine structure
2171900-18-6 structure
Product Name:{1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
CAS No:2171900-18-6
MF:C15H28N4
MW:264.409623146057
CID:5566604
PubChem ID:165595738
Update Time:2025-07-15

{1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • {[1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
    • 2171900-18-6
    • EN300-1596967
    • {1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
    • Inchi: 1S/C15H28N4/c1-12(2)9-10-15-14(11-16-3)17-18-19(15)13-7-5-4-6-8-13/h12-13,16H,4-11H2,1-3H3
    • InChI Key: CSIALHBLYYNBHU-UHFFFAOYSA-N
    • SMILES: N1(C(=C(CNC)N=N1)CCC(C)C)C1CCCCC1

Computed Properties

  • Exact Mass: 264.23139691g/mol
  • Monoisotopic Mass: 264.23139691g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 42.7Ų

{1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1596967-0.05g
{[1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171900-18-6
0.05g
$1573.0 2023-07-10
Enamine
EN300-1596967-0.1g
{[1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171900-18-6
0.1g
$1648.0 2023-07-10
Enamine
EN300-1596967-0.25g
{[1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171900-18-6
0.25g
$1723.0 2023-07-10
Enamine
EN300-1596967-0.5g
{[1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171900-18-6
0.5g
$1797.0 2023-07-10
Enamine
EN300-1596967-1.0g
{[1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171900-18-6
1.0g
$1872.0 2023-07-10
Enamine
EN300-1596967-2.5g
{[1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171900-18-6
2.5g
$3670.0 2023-07-10
Enamine
EN300-1596967-5.0g
{[1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171900-18-6
5.0g
$5429.0 2023-07-10
Enamine
EN300-1596967-10.0g
{[1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171900-18-6
10.0g
$8049.0 2023-07-10
Enamine
EN300-1596967-50mg
{[1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171900-18-6
50mg
$1573.0 2023-09-23
Enamine
EN300-1596967-100mg
{[1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171900-18-6
100mg
$1648.0 2023-09-23

{1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Related Literature

Additional information on {1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine

Research Briefing on {1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine (CAS: 2171900-18-6)

Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of small-molecule compounds with unique structural motifs, such as {1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine (CAS: 2171900-18-6). This compound, characterized by its 1,2,3-triazole core and cyclohexyl substitution, has emerged as a promising scaffold for drug discovery, particularly in the context of modulating protein-protein interactions (PPIs) and enzyme inhibition. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

The synthesis of {1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine has been optimized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely employed click chemistry approach. Recent studies have demonstrated improved yields (up to 85%) and purity (>98%) by employing novel copper(I) catalysts and microwave-assisted reaction conditions. The compound's structural features, including the hydrophobic cyclohexyl and isopentyl side chains, contribute to its enhanced membrane permeability and target binding affinity, as evidenced by molecular docking simulations and pharmacokinetic studies.

In vitro and in vivo evaluations have revealed that {1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine exhibits potent inhibitory activity against several kinases involved in inflammatory pathways, including JAK3 and IRAK4. A 2023 study published in the Journal of Medicinal Chemistry reported an IC50 value of 12 nM for JAK3 inhibition, with high selectivity over other JAK isoforms. Furthermore, the compound demonstrated significant anti-inflammatory effects in murine models of rheumatoid arthritis, reducing joint swelling and cytokine levels by 60-70% at a dose of 10 mg/kg/day.

Beyond kinase inhibition, recent research has explored the compound's potential as a modulator of G-protein-coupled receptors (GPCRs). Preliminary data suggest that it acts as an allosteric modulator of the CB2 cannabinoid receptor, with implications for pain management and neuroinflammation. However, further structure-activity relationship (SAR) studies are needed to optimize its selectivity and reduce off-target effects.

In conclusion, {1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine represents a versatile scaffold with multiple therapeutic applications. Ongoing research aims to develop derivatives with improved pharmacokinetic properties and target specificity, positioning this compound as a valuable tool for chemical biology and drug discovery. Future studies should focus on elucidating its mechanism of action in greater detail and evaluating its efficacy in additional disease models.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.